Rimiducid - 195514-63-7

Rimiducid

Catalog Number: EVT-259293
CAS Number: 195514-63-7
Molecular Formula: C78H98N4O20
Molecular Weight: 1411.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimiducid, also known as AP1903, is a synthetic, small-molecule chemical inducer of dimerization (CID) that exhibits high affinity and specificity for a mutated form of the human FK506 binding protein (FKBP12) called FKBP12v36. [, , ] It serves as a crucial tool in scientific research, particularly in the development and regulation of genetically engineered cell therapies. [, , , , , , , , , , , , , , , ] By inducing the dimerization of engineered proteins containing FKBP12v36 domains, Rimiducid enables researchers to control various cellular processes, such as T cell activation, proliferation, and apoptosis. [, , , , , , , , , , , , , , , , ]

Future Directions
  • Optimization of Rimiducid-Regulated Cell Therapies: Further studies are needed to determine optimal dosing strategies for Rimiducid in various clinical settings, balancing efficacy and safety. [, , ]
  • Development of Next-Generation Safety Switches: Exploring novel engineered proteins and corresponding dimerizing ligands could lead to even faster and more efficient control of engineered cell therapies. []
  • Expanding Applications beyond T Cells: Investigating Rimiducid-regulated switches in other immune cell types, such as macrophages or dendritic cells, could broaden the applications of this technology. []
  • Clinical Translation of PET Imaging: Further development and validation of Rimiducid analogs as PET probes could provide valuable insights into the in vivo behavior of engineered cells, ultimately improving therapeutic strategies. []

FK506 (Tacrolimus)

Compound Description: FK506, also known as Tacrolimus, is an immunosuppressive drug that binds to both FKBP (FK506 binding protein) and F36V-FKBP (a mutant human FK506 binding protein) []. It is clinically used to prevent rejection after organ transplantation.

AP1903

Compound Description: AP1903 is a synthetic small molecule that functions as a chemical inducer of dimerization (CID) []. It exerts its effects by binding to FKBP12v36, leading to the dimerization and subsequent activation of downstream signaling molecules.

Relevance: AP1903 is synonymous with Rimiducid and is often used interchangeably in the scientific literature []. Both names refer to the same chemical entity, and they share identical structural and functional properties. The papers provided in the context utilize both names when discussing this compound.

Synthesis Analysis

Rimiducid can be synthesized through various chemical methods, although specific details on its synthesis are less commonly reported in the literature. The compound is structurally related to tacrolimus, a well-known immunosuppressant. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of key intermediates: Utilizing starting materials that undergo specific reactions to form intermediates.
  • Coupling reactions: These are critical for establishing the dimeric structure characteristic of rimiducid.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product.

The exact parameters such as temperature, time, and solvent systems used in the synthesis are often proprietary or not fully disclosed in public sources.

Molecular Structure Analysis

Rimiducid's molecular formula is C78H98N4O20C_{78}H_{98}N_{4}O_{20}, indicating a complex structure with multiple functional groups that contribute to its biochemical activity. The compound features:

  • Dimeric nature: This is essential for its mechanism of action, allowing it to effectively bind and activate target proteins.
  • Functional groups: These include hydroxyl groups, esters, and amides that enhance its solubility and interaction with biological targets.

The structural analysis reveals that rimiducid's design allows for lipid permeability, facilitating its entry into cells where it can exert its effects .

Chemical Reactions Analysis

Rimiducid primarily participates in dimerization reactions that activate the inducible caspase-9 system. This process is crucial for:

  • Inducing apoptosis: When rimiducid binds to the modified caspase-9, it triggers a cascade leading to programmed cell death specifically in activated T-cells.
  • Controlling immune responses: By selectively targeting activated T-cells, rimiducid helps manage adverse effects associated with immunotherapy, such as graft-versus-host disease.

The effectiveness of rimiducid in these reactions has been demonstrated in preclinical studies where it significantly reduced circulating CAR-T cells post-administration .

Mechanism of Action

Rimiducid operates through a mechanism known as chemically-inducible dimerization (CID). Upon administration:

  1. Rimiducid binds to the FK506-binding protein domain present on modified caspase-9.
  2. This binding induces dimerization of caspase-9 molecules.
  3. The dimerized caspase-9 activates downstream apoptotic pathways, leading to cell death.

This mechanism serves as a "safety switch" in CAR-T cell therapies, allowing clinicians to eliminate activated T-cells if necessary while sparing non-target cells .

Physical and Chemical Properties Analysis

Rimiducid exhibits several notable physical and chemical properties:

  • Solubility: It is designed to be lipid-soluble, enhancing its ability to penetrate cellular membranes.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular weight: Approximately 1,530 g/mol, which classifies it as a large molecule relative to many small-molecule drugs.

These properties contribute significantly to its utility in therapeutic applications .

Applications

Rimiducid's primary applications lie within the field of immunotherapy:

  • Cancer Treatment: It enhances the efficacy of CAR-T cell therapies by providing a mechanism for controlling T-cell activity and preventing toxicities associated with uncontrolled immune responses.
  • Blood Disorders: Investigational uses include potential treatments for hematological malignancies where precise control over immune cell function is critical.

Research continues into optimizing its use alongside other therapeutic agents to improve patient outcomes in various malignancies .

Molecular Mechanisms of Rimiducid-Induced Dimerization

Structural Basis of FKBP12 Homodimerization

Rimiducid (AP1903) exerts its effects through precise structural manipulation of FK506-binding protein 12 (FKBP12), an 12-kDa immunophilin. Wild-type FKBP12 is a monomeric protein that binds immunosuppressants like FK506 and rapamycin. However, a single-point mutation—substitution of phenylalanine with methionine at position 36 (F36M)—alters its quaternary structure, enabling ligand-reversible homodimerization. This mutant, designated FM, forms discrete homodimers with micromolar affinity in the absence of ligand. X-ray crystallography (PDB ID: 1EYM) reveals a complementary interface between monomer binding sites, where subtle side-chain rearrangements facilitate dimer stabilization. The F36M mutation creates a hydrophobic pocket that enhances Rimiducid binding specificity. Upon Rimiducid administration, the dimerizer crosslinks two FM domains via symmetrical interactions with the mutated binding pockets, triggering rapid and reversible protein assembly [1] [8].

Table 1: Key Structural Features of FKBP12 Dimerization

ParameterWild-Type FKBP12F36M Mutant (FM)
Quaternary StructureMonomericLigand-reversible dimer
Dimer AffinityN/AMicromolar (µM) range
Critical ResiduesPhe36Met36
Ligand SpecificityFK506/RapamycinRimiducid (AP1903)
Structural ChangeMinimalSide-chain repositioning at dimer interface

Caspase-9 Activation via Chemically Inducible Dimerization (CID)

The inducible caspase-9 (iC9) suicide gene system exploits Rimiducid’s dimerization capability to trigger apoptosis in engineered cells. iC9 is a fusion protein comprising:

  • A modified FKBP12(F36V) domain (Fv) with high-affinity Rimiducid binding (Kd ≈ 0.1 nM)
  • A truncated human caspase-9 lacking its endogenous caspase recruitment domain (CARD)

In the absence of Rimiducid, iC9 remains monomeric and inactive. Upon administration, Rimiducid binds two Fv domains, forcing iC9 dimerization. This dimerization mimics the natural activation mechanism of caspase-9, which requires proximity-induced autoproteolysis. Activated iC9 then cleaves and activates downstream effector caspases (e.g., caspase-3), initiating a caspase cascade that culminates in apoptosis within 2 hours. The system’s efficiency is evidenced by >90% elimination of transduced T cells in vitro at Rimiducid concentrations as low as 10 nM [4] [5] [9].

Kinetics of Apoptosis Induction in Engineered Immune Cells

Rimiducid-induced apoptosis follows a rapid, dose-dependent kinetic profile in immune cells expressing iC9. Key temporal milestones include:

  • 0–30 minutes: Rimiducid penetrates cell membranes and binds Fv domains, inducing iC9 dimerization.
  • 30–120 minutes: Caspase-9 activation initiates, with peak caspase-3/7 activity observed within 2–4 hours.
  • 2–24 hours: Effector caspases execute apoptosis, resulting in phosphatidylserine externalization (Annexin V+ staining) and DNA fragmentation.

Table 2: Apoptosis Kinetics in iC9-Modified Cells

Time Post-RimiducidCellular EventExperimental Evidence
30 minDimerization of iC9Loss of FKBP12 homodimerization in gel filtration assays
2 hrCaspase-3/7 activation4-fold increase in fluorescent substrate cleavage in vitro
4 hrPhosphatidylserine exposure (Annexin V+)Flow cytometry showing >70% Annexin V+ cells
24 hrCell death completion>95% reduction in viable cell counts

Clinical data from haploidentical stem cell transplant patients confirm this kinetic profile in vivo, where a single Rimiducid dose (0.4 mg/kg) eliminated 85%–95% of circulating engineered T cells within 30 minutes and resolved graft-versus-host disease (GVHD) symptoms within hours [2] [5].

Comparative Analysis of Rimiducid vs. Other Dimerizing Agents

Rimiducid belongs to a broader class of chemically induced dimerization (CID) systems but exhibits distinct pharmacological advantages:

  • Specificity: Rimiducid’s Fv-binding domain (F36V-FKBP12) shows >100-fold higher affinity for Rimiducid versus wild-type FKBP12, minimizing off-target effects. By comparison, rapamycin binds both FKBP12 and FRB (FKBP-rapamycin-binding domain of mTOR), potentially disrupting endogenous mTOR signaling [9] [10].
  • Kinetics: Rimiducid-induced dimerization triggers apoptosis within hours, outperforming slower systems like the herpes simplex thymidine kinase (HSV-tk)/ganciclovir, which requires days for cell elimination due to its reliance on DNA incorporation [5].
  • Immunogenicity: Unlike viral-derived systems (e.g., HSV-tk), Rimiducid’s human-based iC9 shows low immunogenicity in clinical trials [5].
  • Orthogonality: Rimiducid’s specificity enables combinatorial use with other dimerizers. For example, rapamycin-based systems can co-exist with Rimiducid/iC9 without cross-activation, allowing multi-switch cellular therapies [9].

Table 3: Dimerizer Systems Comparison

DimerizerTarget ProteinsActivation TimeKey Limitations
RimiducidFKBP12(F36V) homodimer0.5–2 hrRequires genetic modification
RapamycinFKBP12/FRB heterodimer2–6 hrInterferes with mTOR signaling
FK506FKBP12/Calcineurin>12 hrImmunosuppressive off-target effects
Abscisic AcidPYL/ABI1–3 hrPlant-derived, potential immunogenicity

Properties

CAS Number

195514-63-7

Product Name

Rimiducid

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C78H98N4O20

Molecular Weight

1411.6 g/mol

InChI

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1

InChI Key

GQLCLPLEEOUJQC-ZTQDTCGGSA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

2-piperidinecarboxylic acid, 1-((2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl)-, 2,2'-(1,2-ethanediylbis(imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene((1R)-3-(3,4-dimethoxyphenyl)propylidene))) ester, (2S,2'S)-
AP 1903 reagent
AP1903

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.